1-chloro-4-(2-phenylphenyl)benzene
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Overview
Description
1-chloro-4-(2-phenylphenyl)benzene is an organic compound with the molecular formula C18H13Cl It is a derivative of benzene, characterized by the presence of a chlorine atom and two phenyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-4-(2-phenylphenyl)benzene can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-(2-phenylphenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with a nucleophile, such as hydroxide or amine, under specific conditions.
Electrophilic Aromatic Substitution (EAS): The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Requires strong nucleophiles and elevated temperatures.
Electrophilic Aromatic Substitution: Involves electrophiles such as halogens, nitrating agents, or sulfonating agents, often in the presence of a Lewis acid catalyst
Major Products Formed
Nucleophilic Aromatic Substitution: Products include phenols, amines, and other substituted benzene derivatives.
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated benzene derivatives
Scientific Research Applications
1-chloro-4-(2-phenylphenyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-4-(2-phenylphenyl)benzene involves its interactions with various molecular targets. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism, where the nucleophile adds to the aromatic ring, followed by the elimination of the chlorine atom . This process is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate complex .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to the benzene ring.
Biphenyl: Consists of two phenyl groups connected by a single bond, without the chlorine atom.
1-chloro-2-phenylbenzene: Similar structure but with the chlorine atom in a different position.
Uniqueness
1-chloro-4-(2-phenylphenyl)benzene is unique due to the presence of both a chlorine atom and two phenyl groups, which confer distinct chemical properties and reactivity compared to simpler benzene derivatives .
Properties
IUPAC Name |
1-chloro-4-(2-phenylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISOOWANSPLUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21711-54-6 |
Source
|
Record name | 4-Chloro-1,1':2',1''-terphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021711546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLORO-1,1':2',1''-TERPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S9QL8JA6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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